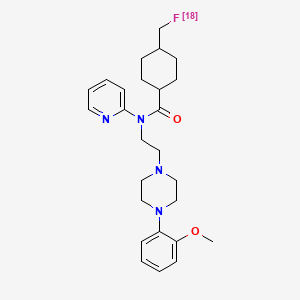

Mefway F-18

Description

Structure

3D Structure

Properties

CAS No. |

943962-60-5 |

|---|---|

Molecular Formula |

C26H3518FN4O2 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

4-((18F)fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C26H35FN4O2/c1-33-24-7-3-2-6-23(24)30-17-14-29(15-18-30)16-19-31(25-8-4-5-13-28-25)26(32)22-11-9-21(20-27)10-12-22/h2-8,13,21-22H,9-12,14-20H2,1H3/i27-1 |

InChI Key |

BQGLPDFQLBNUGU-FMLNDMEQSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)CF |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)C[18F] |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)CF |

Appearance |

Solid powder |

Other CAS No. |

943962-60-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mefway F-18; 18F-Mefway |

Origin of Product |

United States |

Radiochemistry and Synthesis of Mefway F 18

Radiochemical Yield, Purity, and Specific Activity Assessment

Radiochemical purity is assessed to ensure that the majority of the radioactivity is associated with the desired product, 18F-Mefway, and not with radiochemical impurities researchgate.net. Radiochemical purity for 18F-Mefway is generally reported to be greater than 95%, and often surpassing 98% snmjournals.orgresearchgate.netnih.gov. HPLC is a standard method used to determine radiochemical purity and separate the desired product from impurities and unreacted precursor google.comresearchgate.net.

Specific activity, defined as the radioactivity per unit mass of the compound, is an important factor, particularly for receptor ligands, as it relates to the amount of non-radioactive compound injected nih.gov. Higher specific activity means less mass of the compound is administered, which is desirable to avoid pharmacological effects researchgate.net. Reported specific activity values for 18F-Mefway vary, with ranges such as 74-111 GBq/μmol (2-3 Ci/μmol) being commonly cited google.comresearchgate.netnih.gov. Some studies have reported specific activities greater than 400 MBq/nmol snmjournals.orgnih.gov.

The total synthesis time for 18F-Mefway, including purification, is typically around 1.5 to 2 hours google.comresearchgate.net.

Radiochemical Synthesis Parameters for 18F-Mefway

| Parameter | Typical Values | Source(s) |

| Radiochemical Yield | 20-30% (decay-corrected) | google.comresearchgate.net |

| Radiochemical Purity | >95%, >98.7% | snmjournals.orgresearchgate.netnih.gov |

| Specific Activity | 74-111 GBq/μmol, >400 MBq/nmol | snmjournals.orggoogle.comresearchgate.netnih.govnih.gov |

| Synthesis Time | 1.5-2 hours | google.comresearchgate.net |

Note: Specific activity values can vary depending on the production method and time from the end of bombardment.

In Vitro Receptor Binding and Selectivity Profiling of Mefway F 18

Serotonin (B10506) 5-HT1A Receptor Binding Affinity Determination

Studies have shown that Mefway F-18 exhibits high affinity for the serotonin 5-HT1A receptor. The binding affinity (Ki) of trans-Mefway for human serotonin 5-HT1A receptors has been reported as 0.9 nM. nih.gov Another study using rat brain slices and [18F]Mefway as the radioligand determined the binding affinity (IC50) of unlabeled Mefway to be 32.1 ± 2.4 nM, which was found to be similar to the affinity of WAY-100635 (IC50 of 23.2 ± 2.8 nM) in the same assay. google.com This suggests that this compound retains high binding affinity comparable to its precursor compound. google.comsnmjournals.org

| Compound | Species | Assay Type | Binding Parameter | Value | Citation |

|---|---|---|---|---|---|

| trans-Mefway | Human | In vitro binding | Ki | 0.9 nM | nih.gov |

| Unlabeled Mefway | Rat | Competitive binding | IC50 | 32.1 ± 2.4 nM | google.com |

| WAY-100635 | Rat | Competitive binding | IC50 | 23.2 ± 2.8 nM | google.com |

Ligand Competition Studies with Reference Compounds (e.g., WAY-100635, Serotonin)

Competition studies have demonstrated that the binding of [18F]Mefway to 5-HT1A receptors can be effectively inhibited by reference compounds such as WAY-100635 and serotonin. In rat brain slices, the binding of [18F]Mefway was displaced by over 95% in the presence of 10 µM of WAY-100635, confirming its binding to areas rich in the 5-HT1A receptor. nih.govgoogle.comsnmjournals.org

Competition studies with serotonin have also been conducted. In rat brain slices, increasing concentrations of serotonin displaced [18F]Mefway binding. snmjournals.org Inhibition constants (IC50 values) for serotonin displacing [18F]Mefway binding in different rat brain regions were measured: hippocampus (169.4 ± 5.0 nM), cortex (218.3 ± 15 nM), and colliculus (243.5 ± 2.0 nM). snmjournals.org Another study reported IC50 values for serotonin displacement of cis-18F-mefway binding in hippocampus (169 nM) and cortex (218 nM), and for trans-18F-mefway in hippocampus (90 nM) and cortex (78 nM). snmjournals.org These serotonin affinities were found to be comparable to that reported for 3H-WAY-100635. snmjournals.org

| Competing Ligand | Radioligand | Species | Brain Region | Binding Parameter | Value | Citation |

|---|---|---|---|---|---|---|

| WAY-100635 | [18F]Mefway | Rat | Hippocampus, Cortex | Displacement | >95% at 10 µM | nih.govgoogle.comsnmjournals.org |

| Serotonin | [18F]Mefway | Rat | Hippocampus | IC50 | 169.4 ± 5.0 nM | snmjournals.org |

| Serotonin | [18F]Mefway | Rat | Cortex | IC50 | 218.3 ± 15 nM | snmjournals.org |

| Serotonin | [18F]Mefway | Rat | Colliculus | IC50 | 243.5 ± 2.0 nM | snmjournals.org |

| Serotonin | cis-18F-mefway | Rat | Hippocampus | IC50 | 169 nM | snmjournals.org |

| Serotonin | cis-18F-mefway | Rat | Cortex | IC50 | 218 nM | snmjournals.org |

| Serotonin | trans-18F-mefway | Rat | Hippocampus | IC50 | 90 nM | snmjournals.org |

| Serotonin | trans-18F-mefway | Rat | Cortex | IC50 | 78 nM | snmjournals.org |

| Receptor Subtype | Species | Binding Parameter | Value | Citation |

|---|---|---|---|---|

| Serotonin 5-HT1A | Human | Ki | 0.9 nM | nih.gov |

| Serotonin 5-HT7 | Human | Ki | 297 nM | nih.gov |

| Serotonin 5-HT2B | Human | Ki | 260 nM | nih.gov |

| Adrenergic α1 | Human | Ki | 70 nM | nih.gov |

| Adrenergic α1D | Human | Ki | 57 nM | nih.gov |

| Other receptor subtypes | Human | Ki | >55 nM | nih.govresearchgate.net |

Autoradiographic Mapping of 5-HT1A Receptor Distribution in Tissue Slices

In vitro autoradiography studies using [18F]Mefway have revealed selective binding to regions in brain tissue known to be rich in serotonin 5-HT1A receptors. Studies in horizontal rat brain slices displayed selective binding of [18F]Mefway to the cortex, hippocampus, and colliculus. snmjournals.orgsnmjournals.org The cerebellum showed minimal or no selective binding and is often used as a measure of nonspecific binding. snmjournals.orgsnmjournals.org

High ratios of specific to nonspecific binding were observed in receptor-rich regions. The hippocampus showed the highest ratio, 82:1, consistent with other reported WAY-100635 analogs. google.comsnmjournals.orgsnmjournals.org The colliculus and cortex, regions with lower densities of 5-HT1A receptors, gave ratios of 46:1 and 40:1, respectively. google.comsnmjournals.org Similar cortical layer distribution of [18F]Mefway binding has been observed in rat and dog brains, with the highest binding in layers I and II, followed by layers V and VI, and then layers III and IV. nih.gov This distribution is consistent with reported 5-HT1A distribution. nih.gov Binding of [18F]Mefway in brain regions like the hippocampus and cortex was displaced by WAY-100635, further confirming its binding to 5-HT1A receptors. nih.govgoogle.comsnmjournals.org Autoradiographic studies on human postmortem brain tissue samples have also shown distinct [18F]Mefway binding to serotonin 5-HT1A receptors in gray matter, with higher binding in the outer cortical layers, consistent with previous reports on 5-HT1A receptor distribution in the cortex. nih.gov

Preclinical in Vivo Neuroimaging and Pharmacological Characterization of Mefway F 18

Animal Model Selection and Methodological Approaches

Preclinical evaluations of Mefway F-18 have utilized both rodent and nonhuman primate models, employing advanced imaging modalities. nih.govnih.govsnmjournals.orgwikipedia.orgresearchgate.netcenterhealthyminds.orgsnmjournals.orgWeather information for locality: microPET, administrative_area: CTe-century.usresearchgate.netnih.gov

Rodent Models (e.g., Mice, Rats)

Rodent models, such as mice and rats, have been used to investigate the in vivo behavior of this compound. nih.govnih.govwikipedia.orgresearchgate.netcenterhealthyminds.orgsnmjournals.orgWeather information for locality: microPET, administrative_area: CTresearchgate.netnih.gov Studies in Sprague-Dawley rats and Balb/C mice have involved intravenous injection of 18F-trans-Mefway followed by PET/CT imaging. snmjournals.orgresearchgate.netresearchgate.net Anesthesia, typically with isoflurane, is maintained during the PET scans. nih.govsnmjournals.orgsnmjournals.orgresearchgate.net Rapid brain uptake of this compound has been observed in rodent brains. snmjournals.org Ex vivo autoradiography studies in rat brain slices have also been performed to assess binding distribution. nih.govsnmjournals.org Studies in genetically disrupted mice have explored the influence of transporters like P-glycoprotein on this compound brain uptake, indicating modulation by P-gp in rodents. researchgate.netnih.gov

Nonhuman Primate Models (e.g., Rhesus Monkeys)

Nonhuman primates, particularly rhesus monkeys, have been instrumental in evaluating this compound due to their closer physiological similarity to humans compared to rodents. nih.govnih.govsnmjournals.orgsnmjournals.orgcenterhealthyminds.orgsnmjournals.orgWeather information for locality: microPET, administrative_area: CTe-century.usnih.gov These studies have characterized the in vivo kinetics and measured 5-HT1A receptor density. snmjournals.org Bolus injections of this compound are administered, and dynamic PET scans are acquired for extended periods. snmjournals.orgcenterhealthyminds.org Anesthesia, often a combination of ketamine and xylazine (B1663881) or atropine (B194438) followed by isoflurane, is used. nih.gov Studies in rhesus monkeys have shown comparable kinetic properties between this compound and 11C-WAY 100635, a commonly used 5-HT1A receptor radioligand. nih.govsnmjournals.orgcenterhealthyminds.orgnih.gov No significant cranial uptake suggesting defluorination has been observed in monkey PET scans with this compound. nih.gov

Imaging Modalities (e.g., microPET/CT) and Scanner Systems

Preclinical imaging studies with this compound utilize dedicated small animal PET scanners, often integrated with CT for anatomical co-registration and attenuation correction. nih.govwikipedia.orgresearchgate.netcenterhealthyminds.orgnih.govresearchgate.net Examples of scanner systems used include the Inveon MicroPET/MicroCT scanner and the microPET P4 scanner. snmjournals.orgsnmjournals.orgcenterhealthyminds.orgnih.govsnmjournals.orgresearchgate.netsnmjournals.orgnih.gov Dynamic PET data is acquired for periods typically up to 120 minutes or longer. nih.govnih.govnih.govsnmjournals.orgsnmjournals.org Image analysis is performed using software such as ASIPro and PMOD. nih.govsnmjournals.orgsnmjournals.orgnih.gov

Brain Biodistribution and Receptor Occupancy Studies

Evaluation of this compound includes detailed assessment of its distribution within the brain and its binding to 5-HT1A receptors. nih.govnih.govsnmjournals.orgwikipedia.orgWeather information for locality: microPET, administrative_area: CTsnmjournals.org

Regional Radioligand Uptake and Retention Dynamics in Specific Brain Regions (e.g., Hippocampus, Raphe, Cortex)

This compound exhibits rapid uptake in the brain across various species. nih.govsnmjournals.orgsnmjournals.orgsnmjournals.org Consistent binding has been observed in brain regions known to have high concentrations of 5-HT1A receptors, including the hippocampus, raphe nuclei, and cortical regions. nih.govsnmjournals.orgresearchgate.net

In the hippocampus and mesial temporal lobe, regions with high specific 5-HT1A binding, peak uptake is typically slower than in the cerebellum, plateauing within 15-20 minutes post-injection, followed by slow decreases in signal, indicating specific binding. nih.govsnmjournals.org Ratios of this compound concentration in hippocampal regions relative to the cerebellum have been shown to plateau after approximately 60-90 minutes post-injection. nih.govsnmjournals.org

Uptake of this compound in the raphe nuclei has been clearly evident in monkeys and humans. nih.gov Quantification of the raphe can be affected by the resolution of the PET scanner, particularly in rodents due to the small size of the structure. nih.govsnmjournals.orgresearchgate.net

Significant binding has been measured in various cortical regions, including the temporal cortex, cingulate gyrus, frontal cortex, and occipital cortex. nih.gov The entorhinal cortex and anterior cingulate gyrus have shown high degrees of this compound binding across species. nih.gov

The rank order of binding to various brain regions in rats has been reported as hippocampus > frontal cortex > anterior cingulate cortex > lateral septal nuclei > dorsal raphe nuclei. researchgate.net

Here is a table summarizing representative regional uptake ratios relative to the cerebellum at approximately 90 minutes post-injection across different species:

| Species | Hippocampus:Cerebellum Ratio (approx. 90 min) | Raphe:Cerebellum Ratio (approx. 90 min) |

| Mouse | 3 nih.gov | Difficult to visualize nih.govsnmjournals.orgresearchgate.net |

| Rat | 10 nih.gov (In vivo: ~4.62 snmjournals.org) | Somewhat visualized nih.gov, ~11 (ex vivo) snmjournals.org |

| Rhesus Monkey | 10 nih.gov | ~3 nih.govsnmjournals.org (Higher with higher resolution scanner nih.gov) |

| Human | 4 nih.gov (Ranging from 2 to 4.5 nih.govsnmjournals.org) | ~3 nih.govsnmjournals.org |

Note: Ratios can vary depending on the specific study, methodology, and time point.

Identification of Reference Regions for Nonspecific Binding (e.g., Cerebellum)

The cerebellum has been consistently used as a reference region in this compound imaging studies across all species due to the low levels of 5-HT1A receptor binding in this area. nih.govnih.govsnmjournals.orgwikipedia.orgsnmjournals.orgWeather information for locality: microPET, administrative_area: CTnih.gov This low binding in the cerebellum results in rapid washout of the radiotracer and contributes to high contrast PET images with low background. nih.govsnmjournals.orgplos.org Clearance from the cerebellum is typically faster compared to regions with high specific binding. snmjournals.orgsnmjournals.org While the cerebellum is largely devoid of 5-HT1A receptors, some studies have noted the presence of noticeable 5-HT1A receptors in cerebellar gray matter and vermis in humans, recommending the use of cerebellar white matter as a more appropriate reference region in human studies. plos.org

Here is a table showing representative SUV values in the cerebellum over time:

| Species | Time Post-injection | Cerebellum SUV (approx.) |

| Human | 1-2 minutes | 1.7 nih.govsnmjournals.org |

| Human | 10 minutes | Half of peak value nih.govsnmjournals.org |

| Human | 120 minutes | 0.2 nih.govnih.govsnmjournals.org |

Note: SUV values can vary between studies and scanners.

Quantitative Analysis of Receptor Binding Potential (BPND)

Quantitative analysis of [18F]Mefway binding to 5-HT1A receptors is commonly performed using the binding potential non-displaceable (BPND). nih.govnih.gov BPND is an index of receptor binding that is proportional to the product of receptor density (Bmax) and the radioligand-receptor affinity (1/KDapp), specifically defined as BPND = fND * Bmax / KDapp, where fND is the free fraction in the non-displaceable compartment. nih.gov The cerebellum is typically used as a reference region for BPND estimation as it is largely devoid of 5-HT1A receptors. nih.govnih.govsnmjournals.orgdoi.org

Studies in humans have reported [18F]Mefway BPND values in various brain regions. Highest BPND levels were observed in regions known to have high 5-HT1A receptor density, such as the mesial temporal lobe (including hippocampus), with values around 2.4. nih.govsnmjournals.orgescholarship.orgresearchgate.net Other regions showed lower BPND values, for instance, 1.6 in the insular cortex, 1.2 in the anterior cingulate gyrus, 0.8 in the raphe nuclei, and 0.6–0.9 in other cortical regions like the occipital cortex. nih.govsnmjournals.orgescholarship.orgresearchgate.net These human BPND values for [18F]Mefway are approximately 3–4 times lower than reported values for [11C]WAY-100635 using an atlas-based approach. nih.gov Stable BPND estimates can be obtained using 90 minutes of dynamic PET data. nih.govescholarship.orgresearchgate.net

In rhesus monkeys, [18F]Mefway has shown similar in vivo kinetics to [11C]WAY100635 and yields greater than 2-fold higher BPND than [18F]MPPF. centerhealthyminds.orgnih.gov BPND values in rhesus monkeys for [18F]Mefway were reported as: mesial temporal cortex (MTC): 7.4 ± 0.6; anterior cingulate gyrus (ACG): 7.2 ± 1.2; raphe nuclei (RN): 3.7 ± 0.6; and insula cortex (IC): 4.2 ± 0.6. centerhealthyminds.orgnih.gov

In rats, BPND values of [18F]Mefway were estimated to be around 5.04 to 5.16 using different kinetic models. snmjournals.org

| Region (Human) | BPND (Mean) |

| Mesial Temporal Lobe | 2.4 |

| Insular Cortex | 1.6 |

| Anterior Cingulate Gyrus | 1.2 |

| Raphe Nuclei | 0.8 |

| Occipital Cortex | 0.6–0.9 |

| Region (Rhesus Monkey) | BPND (Mean ± SD) |

| Mesial Temporal Cortex | 7.4 ± 0.6 |

| Anterior Cingulate Gyrus | 7.2 ± 1.2 |

| Raphe Nuclei | 3.7 ± 0.6 |

| Insula Cortex | 4.2 ± 0.6 |

Measurement of Dissociation Constant (KD) and Receptor Density (Bmax)

Measurement of the dissociation constant (KD, often expressed as KDapp for apparent KD in vivo) and receptor density (Bmax) provides a more detailed understanding of radioligand binding compared to BPND alone. wikipedia.orgsnmjournals.org Multiple-injection PET experiments, including partial saturation injections of unlabeled mefway, can be employed to measure Bmax and KDapp in vivo. doi.orgsnmjournals.orgsnmjournals.org

In rhesus monkeys, studies using a three-injection protocol of [18F]Mefway have provided estimates for kinetic parameters and receptor density. doi.orgsnmjournals.orgsnmjournals.orgnih.gov Averaged across brain regions, the apparent dissociation constant (KDapp) for [18F]Mefway was reported as 5.8 ± 2.1 pmol/mL snmjournals.org or 4.3 ± 1.3 pmol/mL (equivalent to nmol/L) nih.gov. The association rate constant (kon) was estimated at 0.0055 ± 0.0016 mL/(pmol min) snmjournals.org and the dissociation rate constant (koff) at 0.029 ± 0.005 min-1. snmjournals.org

Bmax values, representing receptor density, varied across brain regions in rhesus monkeys. Highest Bmax values were observed in the mesial temporal cortex (MTC) with values of 53 ± 4.4 pmol/mL snmjournals.org or 42 ± 8 pmol/mL nih.gov. Other regions showed lower Bmax, such as the frontal cortex (FC) with 32 ± 5.3 pmol/mL snmjournals.org, parietal cortex (PC) with 18 ± 0.3 pmol/mL snmjournals.org or 13 ± 2 pmol/mL nih.gov, dorsal anterior cingulate cortex (dACC) with 36 ± 8 pmol/mL nih.gov, superior temporal cortex (sTC) with 24 ± 4 pmol/mL nih.gov, and raphe nuclei (RN) with 19 ± 4 pmol/mL. nih.gov

Studies have indicated that sex-based differences in 5-HT1A binding in rhesus monkeys may be related to differences in KDapp rather than Bmax. Female subjects displayed significantly lower KDapp in the hippocampus, amygdala, and raphe nuclei compared to males. doi.orgnih.gov

| Parameter (Rhesus Monkey, Averaged) | Value |

| koff | 0.029 ± 0.005 min-1 snmjournals.org |

| kon | 0.0055 ± 0.0016 mL/(pmol min) snmjournals.org |

| KDapp | 5.8 ± 2.1 pmol/mL snmjournals.org or 4.3 ± 1.3 pmol/mL nih.gov |

| Region (Rhesus Monkey) | Bmax (Mean ± SD) |

| Mesial Temporal Cortex (MTC) | 53 ± 4.4 pmol/mL snmjournals.org or 42 ± 8 pmol/mL nih.gov |

| Frontal Cortex (FC) | 32 ± 5.3 pmol/mL snmjournals.org |

| Parietal Cortex (PC) | 18 ± 0.3 pmol/mL snmjournals.org or 13 ± 2 pmol/mL nih.gov |

| Dorsal Anterior Cingulate Cortex (dACC) | 36 ± 8 pmol/mL nih.gov |

| Superior Temporal Cortex (sTC) | 24 ± 4 pmol/mL nih.gov |

| Raphe Nuclei (RN) | 19 ± 4 pmol/mL nih.gov |

In Vivo Radiometabolite Analysis and Stability Assessment

In vivo radiometabolite analysis is crucial for understanding the metabolic fate of a radiotracer and its impact on PET imaging quantification. The stability of the radiolabel, particularly the propensity for defluorination, is a key factor for 18F-labeled compounds.

Parent Compound Fraction in Plasma

Studies in humans have shown that the metabolism of [18F]Mefway is initially rapid. snmjournals.orgnih.govsnmjournals.org The parent compound accounted for less than 20% of the total plasma radioactivity 30 minutes post-injection. snmjournals.orgnih.govsnmjournals.org Metabolism then slows, with 10–15% of the radioactivity in the plasma attributed to the parent [18F]Mefway at 90 minutes post-injection. nih.govsnmjournals.org The plasma free fraction (fP) of [18F]Mefway in humans was measured at 5.1 ± 0.7%. snmjournals.orgnih.govsnmjournals.org This low free fraction is consistent with values reported for other radioligands specific to 5-HT1A receptors, such as [11C]WAY 100635 (5.8%). nih.govsnmjournals.orgresearchgate.net

In rhesus monkeys, the time course of the parent radioligand in arterial plasma was found to be very similar for [18F]Mefway, [18F]MPPF, and [11C]WAY100635. centerhealthyminds.org At 30 minutes, the fraction of radioactivity in the plasma due to the parent compound was 19% for [18F]Mefway in rhesus monkeys. centerhealthyminds.orgnih.gov A free fraction of 15% in monkeys has also been reported. researchgate.net

| Species | Time Post-Injection | Parent Fraction in Plasma | Plasma Free Fraction (fP) |

| Human | 30 minutes | < 20% | 5.1 ± 0.7% |

| Human | 90 minutes | 10–15% | - |

| Rhesus Monkey | 30 minutes | 19% | 15% |

Characterization of Radiometabolites (e.g., 18F-FMCHA) and Their Brain Uptake

While the primary focus of the provided text is on the parent compound [18F]Mefway, some information regarding metabolites is available. Radio-TLC techniques have been used to measure the rate of [18F]Mefway metabolism in vivo. nih.govsnmjournals.org In human studies, no detectable radioactivity was observed at the origin of the chromatogram, which is the expected location of 18F-fluoride ion elution, suggesting negligible accumulation of free 18F-fluoride in the blood. snmjournals.orgnih.govsnmjournals.org

Previous measurements in rhesus monkeys revealed only a small fraction (<10%) of radiolabeled lipophilic metabolites of [18F]Mefway. nih.gov The assay of parent compound in plasma by ethyl acetate (B1210297) extraction could potentially include lipophilic metabolites, but their contribution to the cerebellar PET signal is considered small. nih.gov

One potential radiometabolite mentioned in the context of other radiotracers is 18F-FMCHA (trans-4-[18F]fluoromethylcyclohexylamine). While not explicitly stated as a metabolite of [18F]Mefway in the provided text, it is a related structure. The text primarily emphasizes the low defluorination of [18F]Mefway, suggesting that free fluoride (B91410) is not a significant brain-penetrating radiometabolite.

Evaluation of Defluorination Propensity and In Vivo Stability

A significant advantage of [18F]Mefway is its high in vivo stability and low propensity for defluorination, particularly when compared to other 18F-labeled 5-HT1A radioligands like [18F]FCWAY. snmjournals.orgnih.govwikipedia.orgplos.orgresearchgate.net The stability of [18F]Mefway from defluorination is attributed to the placement of the fluorine radiolabel on a primary carbon. centerhealthyminds.orgnih.govresearchgate.net

Evidence for low defluorination includes the absence of detectable 18F-fluoride ions in human plasma snmjournals.orgnih.govsnmjournals.orgescholarship.orgresearchgate.net and no apparent bone uptake in rhesus monkeys, which would indicate the presence of free 18F-fluoride. snmjournals.orgwikipedia.orge-century.us In a comparison with [18F]FCWAY in humans, the skull uptake of radioactivity in [18F]Mefway PET was significantly lower (only 25%) than that of [18F]FCWAY, even when [18F]FCWAY was administered with a defluorination inhibitor (disulfiram). plos.orgnih.gov This resistance to in vivo defluorination with [18F]Mefway obviates the need for a defluorination inhibitor, simplifying clinical studies. wikipedia.orgplos.org

While defluorination has been observed in rodent brain for [18F]Mefway, this phenomenon was effectively suppressed by pretreatment with a cytochrome P450 inhibitor like fluconazole. wikipedia.org

Comparative In Vivo Kinetics with Other 5-HT1A Radioligands

[18F]Mefway was developed to provide an 18F-labeled radiotracer with suitable in vivo kinetics for PET 5-HT1A receptor imaging across various brain regions. centerhealthyminds.org Its in vivo kinetics have been directly compared with other established 5-HT1A radioligands, notably [11C]WAY100635 and [18F]MPPF. researchgate.netcenterhealthyminds.orgnih.gov

In rhesus monkeys, [18F]Mefway and [11C]WAY100635 demonstrate very similar in vivo kinetics throughout the brain. centerhealthyminds.orgnih.gov Both tracers provide a greater dynamic range in BPND measurement compared to [18F]MPPF, although they may require a longer study duration to achieve stable BPND estimates. centerhealthyminds.orgnih.gov [18F]Mefway provides a specific-to-nonspecific binding ratio 2–3 times greater than [18F]MPPF in the rhesus monkey. centerhealthyminds.org While [18F]MPPF may be preferable for assaying 5-HT1A binding in high uptake regions like the cingulate cortex and hippocampus due to its rapid time of equilibration, it lacks specific binding sensitivity in regions with intermediate to lower 5-HT1A receptor densities, such as the raphe nuclei. centerhealthyminds.orgnih.gov [18F]Mefway offers increased detection sensitivity across brain regions with low, intermediate, and high 5-HT1A expression. centerhealthyminds.org

Compared to [18F]FCWAY, [18F]Mefway shows lower brain uptake and lower binding values (DVR and AUC ratio values) in humans. plos.orgnih.gov However, the significant advantage of [18F]Mefway is its substantially lower skull uptake due to minimal in vivo defluorination, eliminating the need for a defluorination blocker like disulfiram (B1670777). plos.orgnih.gov The rate of [18F]Mefway metabolism in humans was observed to be slightly slower than that of [11C]WAY-100635 and [18F]FCWAY. nih.govsnmjournals.org

The lipophilicity of [18F]Mefway (logP of 2.62) is within a range that suggests favorable in vivo uptake in the brain, comparable to [11C]WAY100635 (logP of 3.28). researchgate.netcenterhealthyminds.org

| Radioligand | In Vivo Kinetics (vs. [18F]Mefway) | BPND (vs. [18F]Mefway in rhesus monkey) | Defluorination Propensity | Need for Defluorination Inhibitor |

| [11C]WAY100635 | Very similar | Similar | N/A | No |

| [18F]MPPF | Different (faster equilibration) | Lower (less than half) | N/A | No |

| [18F]FCWAY | Different (faster washout) | Higher binding values (DVR, AUC ratio) | Higher | Yes (to minimize defluorination) |

| Radioligand | Human Plasma Parent Fraction (30 min) | Human Plasma Metabolism Rate |

| [18F]Mefway | < 20% snmjournals.orgnih.govsnmjournals.org | Initially rapid, then slower nih.govsnmjournals.org |

| [11C]WAY-100635 | - | Slightly faster than [18F]Mefway nih.govsnmjournals.org |

| [18F]FCWAY | - | Slightly faster than [18F]Mefway nih.govsnmjournals.org |

Head-to-Head Comparisons with [¹¹C]WAY-100635

Preclinical studies in rhesus monkeys have demonstrated that [¹⁸F]Mefway exhibits comparable in vivo kinetics to [¹¹C]WAY-100635 throughout various brain regions. centerhealthyminds.orgnih.govsnmjournals.org This similarity in kinetic properties is a crucial factor for a potential replacement radioligand.

While direct comparisons in humans using the same scanners and data processing techniques are needed for a definitive assessment of in vivo differences, studies have provided initial comparative data. Human [¹⁸F]Mefway BPND values were reported to be approximately 3–4 times lower than reported [¹¹C]WAY-100635 BPND values derived using an atlas-based approach. nih.govsnmjournals.org However, nonhuman primate studies showed comparable levels of BPND between the two radioligands. snmjournals.org

A significant practical advantage of [¹⁸F]Mefway over [¹¹C]WAY-100635 lies in the longer half-life of fluorine-18 (B77423), which yields substantially more measured counts by the PET scanner over typical scan durations. nih.govsnmjournals.org This can lead to improved counting statistics.

Comparison with [¹⁸F]MPPF and [¹⁸F]FCWAY

Comparisons have also been made between [¹⁸F]Mefway and other fluorine-18 labeled 5-HT₁A receptor radioligands, namely [¹⁸F]MPPF and [¹⁸F]FCWAY.

In rhesus monkeys, [¹⁸F]Mefway has been shown to yield specific-to-nonspecific binding ratios that are 2–3 times greater than those of [¹⁸F]MPPF. centerhealthyminds.orgnih.gov While [¹⁸F]MPPF might be suitable for assaying 5-HT₁A binding in regions with high receptor uptake due to its rapid equilibration, it may lack sensitivity in brain regions with intermediate to lower 5-HT₁A receptor densities. centerhealthyminds.orgnih.gov [¹⁸F]Mefway, in contrast, offers increased detection sensitivity across brain regions with varying levels of 5-HT₁A expression. centerhealthyminds.orgnih.gov

Comparing [¹⁸F]Mefway and [¹⁸F]FCWAY, studies in humans have shown that the pattern of regional uptake is similar, with the highest uptake observed in the hippocampus and the lowest in the cerebellar cortex for both radiotracers. plos.orgresearchgate.net However, the amount of regional uptake in [¹⁸F]Mefway PET was approximately half of that in [¹⁸F]FCWAY PET. plos.orgresearchgate.net Regional distribution volume ratio (DVR) and area under the curve (AUC) ratio values for [¹⁸F]Mefway were also lower than those for [¹⁸F]FCWAY. plos.orgresearchgate.net

A notable difference lies in their metabolic stability regarding defluorination. [¹⁸F]FCWAY has shown considerable defluorination in vivo, which can complicate the quantification of 5-HT₁A receptor binding in superficial brain areas due to skull radioactivity contamination. plos.org While this can be mitigated by pretreatment with disulfiram, this approach has practical limitations. plos.org In contrast, [¹⁸F]Mefway has demonstrated resistance to in vivo defluorination, with little uptake observed in the bone, suggesting metabolic stability. plos.orgresearchgate.netresearchgate.net This obviates the need for a defluorination inhibitor. researchgate.netresearchgate.net

Despite showing lower DVR values and a greater overestimation bias of AUC ratio values compared to [¹⁸F]FCWAY, the resistance to in vivo defluorination makes [¹⁸F]Mefway a promising candidate PET radioligand for human 5-HT₁A receptor imaging. plos.orgresearchgate.net

Summary of Comparative Findings

| Feature | [¹⁸F]Mefway vs. [¹¹C]WAY-100635 | [¹⁸F]Mefway vs. [¹⁸F]MPPF | [¹⁸F]Mefway vs. [¹⁸F]FCWAY |

| In Vivo Kinetics | Comparable in rhesus monkeys. centerhealthyminds.orgnih.govsnmjournals.org | - | Regional uptake pattern similar. plos.orgresearchgate.net |

| BPND (Nonhuman Primate) | Comparable levels. snmjournals.org | Greater than 2-fold higher. centerhealthyminds.orgnih.gov | - |

| BPND (Human) | Roughly 3–4 times lower than reported [¹¹C]WAY-100635 values (atlas-based). nih.govsnmjournals.org | - | Regional DVR and AUC ratio values lower. plos.orgresearchgate.net |

| Detection Sensitivity | - | Increased sensitivity across regions with low, intermediate, and high 5-HT₁A expression. centerhealthyminds.orgnih.gov | - |

| Defluorination | No evidence in rhesus monkeys. snmjournals.org | Susceptible to P-glycoprotein. plos.orgsnmjournals.org | Considerable in vivo defluorination; bone uptake observed. plos.org Resistant to in vivo defluorination; little bone uptake. plos.orgresearchgate.netresearchgate.net |

| Practical Advantages | Longer half-life of ¹⁸F yields more counts. nih.govsnmjournals.org | - | Resistance to defluorination obviates inhibitor use. researchgate.netresearchgate.net |

Translational Research Applications and Advanced Methodologies

Investigation of 5-HT1A Receptor Function in Animal Models of Neurological and Psychiatric Conditions

Mefway F-18 serves as a valuable tool in preclinical research using animal models to investigate the role of 5-HT1A receptors in various neurological and psychiatric conditions. Its ability to selectively bind to these receptors allows for the quantitative assessment of receptor distribution and binding potential in the brain. researchgate.netcenterhealthyminds.org

Central Nervous System Disorders Research

Studies utilizing this compound in animal models contribute to the understanding of central nervous system (CNS) disorders where the serotonergic system, particularly 5-HT1A receptors, is implicated. By visualizing and quantifying 5-HT1A receptor binding in vivo using PET, researchers can explore receptor availability and function in disease states. wikipedia.orgcenterhealthyminds.org This provides insights into the potential involvement of 5-HT1A receptor dysfunction in the pathophysiology of these conditions. centerhealthyminds.org

Neuropsychiatric Illnesses and 5-HT1A Receptor Dysfunction

Disruptions in the serotonin (B10506) system, including alterations in 5-HT1A receptor function, are believed to contribute to a variety of mood and anxiety-related neuropsychiatric illnesses. centerhealthyminds.org this compound has been employed in studies using nonhuman primates to assess the 5-HT1A system, facilitating the investigation of potential 5-HT1A disruption in these conditions. centerhealthyminds.org The radiotracer's high selectivity for the 5-HT1A receptor in the brain makes it suitable for quantifying its distribution in regions relevant to neuropsychiatric disorders. wikipedia.org

Studies on Learning and Memory

While direct studies specifically focused on this compound's application in learning and memory research are not prominently detailed in the provided information, the 5-HT1A receptor is involved in various brain functions. Research using this compound to image 5-HT1A receptors in brain regions like the hippocampus, which is crucial for learning and memory, suggests its potential utility in this area of research. researchgate.net High ratios of this compound binding have been observed in the hippocampus in preclinical studies. researchgate.net

Modulation of Serotonergic Transmission in Disease Models (e.g., Osteoarthritis)

Research into the modulation of serotonergic transmission in disease models extends beyond CNS disorders. One study mentions the investigation of cannabidiol (B1668261) modulation of serotonergic transmission in a model of osteoarthritis using in vivo PET imaging and behavioral assessment. researchgate.net While the specific radiotracer used in this particular osteoarthritis study is not explicitly stated as this compound in the provided snippet, it indicates the broader application of imaging serotonergic activity in various disease models, an area where 5-HT1A receptor radiotracers like this compound could potentially be applied to understand the role of this receptor subtype. researchgate.net

Exploration of Biological Variables Affecting this compound Binding

Biological variables can influence the binding of radiotracers like this compound, impacting the interpretation of PET imaging data. Understanding these variables is crucial for accurate quantitative assessment of 5-HT1A receptor availability.

Inter-species Variability in 5-HT1A Receptor Distribution and Binding

Comparative studies using this compound have been conducted across different species, including mice, rats, monkeys, and humans, to understand the brain distribution of the radiotracer and infer inter-species variability in 5-HT1A receptor binding. researchgate.net While this compound has shown selectivity for the 5-HT1A receptor across these species, the specific distribution patterns and binding characteristics can vary. researchgate.netcenterhealthyminds.org For instance, studies in rhesus monkeys have compared the in vivo kinetics of this compound with other radiotracers like [¹¹C]WAY-100635 and [¹⁸F]MPPF, highlighting differences in binding potential and kinetics across brain regions in this nonhuman primate model. centerhealthyminds.orgresearchgate.netresearchgate.net These comparisons are essential for translating findings from animal models to human studies. researchgate.net

Preclinical studies in rhesus monkeys have provided detailed data on the binding potential (BPND) of this compound in various brain regions, offering insights into its distribution and affinity in a nonhuman primate model. researchgate.netcenterhealthyminds.org

Binding Potential (BPND) of Radiotracers in Rhesus Monkeys

| Brain Region | [¹⁸F]Mefway BPND (Mean ± SD) | [¹⁸F]MPPF BPND (Mean ± SD) | [¹¹C]WAY-100635 BPND (Mean ± SD) |

| Mesial Temporal Cortex | 7.4 ± 0.6 | 3.1 ± 0.4 | 7.0 ± 1.2 |

| Anterior Cingulate Cortex | 7.2 ± 1.2 | 2.1 ± 0.2 | 7.9 ± 1.2 |

| Raphe Nuclei | 3.7 ± 0.6 | 1.3 ± 0.3 | 3.3 ± 0.7 |

| Insula Cortex | 4.2 ± 0.6 | 1.2 ± 0.1 | 4.7 ± 1.0 |

Data derived from studies in rhesus monkeys comparing the in vivo kinetics of [¹⁸F]Mefway, [¹⁸F]MPPF, and [¹¹C]WAY-100635. researchgate.netcenterhealthyminds.org

In vitro competition experiments have also provided data on the binding affinity of this compound. Studies in rat brain slices showed that serotonin displaced ¹⁸F-mefway with IC₅₀ values in the range of 169-243 nmol/L in high uptake regions. researchgate.net The binding affinity of unlabeled mefway against [¹⁸F]mefway was found to be in close agreement with that of WAY-100635. centerhealthyminds.orgresearchgate.net

In Vitro Binding Affinity (IC₅₀) against [¹⁸F]Mefway

| Compound | IC₅₀ (nM) |

| WAY-100,635 | 23.2 |

| Unlabeled Mefway | 25.7 |

Data from in vitro competition experiments. centerhealthyminds.orgresearchgate.net

Influence of Genetic Factors on 5-HT1A Binding Levels (e.g., 5-HTTLPR s-carriers)

Studies utilizing [18F]Mefway have explored the impact of genetic variations on 5-HT1A receptor binding. Research in nonhuman primates has indicated decreased 5-HT1A binding levels in carriers of the short (s) allele of the serotonin transporter promoter region (5-HTTLPR) polymorphism. snmjournals.orgsnmjournals.orgresearchgate.net This genetic variation in the SLC6A4 gene, which encodes the serotonin transporter, has been extensively studied and is known to influence transcriptional activity, with the short variant generally associated with lower activity. aging-us.commdpi.com While some studies on the relationship between 5-HTTLPR and 5-HT1A receptor density have shown conflicting results, the finding of decreased binding levels in s-carriers using [18F]Mefway in nonhuman primates suggests a potential link between this common genetic polymorphism and 5-HT1A receptor availability. snmjournals.orgresearchgate.net

Sex-Based Differences in 5-HT1A Receptor Function

Sex-based differences in 5-HT1A receptor function have been investigated using [18F]Mefway, particularly in nonhuman primates. Findings from these studies include observations of increased in vivo affinity of [18F]Mefway for the 5-HT1A receptor and decreased 5-HT1A binding potentials (BPND) in females relative to males. snmjournals.orgsnmjournals.orgresearchgate.net

A study in rhesus monkeys using a multiple-injection PET protocol with [18F]Mefway aimed to compare sex-based differences in in vivo affinity (KDapp), receptor density (Bmax), and BPND. nih.gov The results indicated that female subjects displayed significantly lower KDapp in regions such as the hippocampus, amygdala, and raphe nuclei. nih.gov While the hippocampus showed significant differences in Bmax with females having lower values compared to males, the higher BPND values observed in females were suggested to be a result of lower [18F]Mefway KDapp. nih.gov This highlights that separate measurements of KDapp and Bmax can offer a more sensitive assessment of underlying sex differences in 5-HT1A function compared to BPND alone. nih.gov

Table 1: Sex-Based Differences in [18F]Mefway Binding Parameters in Rhesus Monkeys nih.gov

| Region | Sex | KDapp (% difference from males) | Bmax (% difference from males) | BPND (% difference from males) |

| Hippocampus | Female | -32% | -29% | Not specified |

| Amygdala | Female | -38% | Not specified | Not specified |

| Raphe Nuclei | Female | -37% | Not specified | Not specified |

| Amygdala | Male | Not specified | Not specified | -14% |

| Raphe Nuclei | Male | Not specified | Not specified | -29% |

*p < 0.05

Methodological Advancements and Quantitative Imaging Techniques

The application of [18F]Mefway has contributed to the refinement of methodological approaches and quantitative imaging techniques in PET studies of the 5-HT1A receptor.

Dynamic Data Acquisition and Advanced Kinetic Modeling Approaches

Dynamic PET data acquisition is crucial for the quantitative analysis of radioligand binding, allowing for the assessment of tracer kinetics over time. snmjournals.orgnih.govescholarship.org Studies with [18F]Mefway in humans have involved dynamic PET data acquisition for up to 120 minutes following a bolus injection of the radiotracer. snmjournals.orgnih.gov

Advanced kinetic modeling approaches, such as the multilinear reference tissue model (MRTM) and Logan graphical analysis, have been employed to calculate regional binding potentials (BPND) and generate voxel-wise BPND maps from dynamic [18F]Mefway PET data. snmjournals.orgnih.govresearchgate.net These methods allow for the estimation of receptor binding parameters without the need for arterial blood sampling, although arterial sampling can provide an input function for more comprehensive compartmental modeling. doi.org Stable BPND estimates have been obtained using 90 minutes of dynamic data with [18F]Mefway. snmjournals.orgnih.gov

Test-Retest Reproducibility Assessments in Preclinical Studies

Assessing the test-retest reproducibility of a radiotracer is essential for determining its reliability in longitudinal studies and for detecting subtle changes in receptor availability. Test-retest reproducibility assessments have been conducted for [18F]Mefway in preclinical studies, including in nonhuman primates. researchgate.netdoi.orgnih.govfishersci.ca

In human studies, the test-retest variability (TRV) of [18F]Mefway binding averaged 8% across all brain regions, indicating good agreement in repeated scans. snmjournals.orgnih.gov Intraclass correlation coefficient (ICC) values were strong in regions with high [18F]Mefway binding, although lower ICC values were observed in regions with lower specific binding, likely due to lower BPND values in these areas. snmjournals.orgnih.gov These findings suggest that [18F]Mefway exhibits encouraging test-retest properties for future human PET studies employing a two-scan design. snmjournals.orgnih.gov

Table 2: Test-Retest Variability (TRV) and Intraclass Correlation Coefficient (ICC) for [18F]Mefway snmjournals.orgnih.gov

| Metric | Average Value (Across Regions) |

| TRV | 8% |

| ICC | > 0.88 (Regions of high binding) |

Utility in Target Engagement and Receptor Occupancy Studies

PET radioligands like [18F]Mefway are valuable tools for assessing target engagement and receptor occupancy in both preclinical and clinical drug development. drugtargetreview.comnih.gov Target engagement refers to the binding of a drug to its intended molecular target, while receptor occupancy specifically quantifies the proportion of receptors bound by the drug. nih.gov

By measuring the displacement of the radiotracer from the receptor by a competing drug, PET imaging with [18F]Mefway can directly assess the extent to which a therapeutic compound occupies 5-HT1A receptors in vivo. This information is critical for understanding the pharmacodynamics of novel drugs targeting the 5-HT1A receptor system, informing dose selection, and evaluating the relationship between receptor occupancy and clinical response. drugtargetreview.comresearchgate.net

Emerging Research Areas and Unexplored Translational Potentials

[18F]Mefway is a positron emission tomography (PET) radiotracer developed for imaging serotonin 5-HT1A receptors, which are implicated in various central nervous system (CNS) disorders wikipedia.orgnih.gov. While its efficacy for quantifying 5-HT1A receptor distribution in brain regions has been demonstrated across species, including humans, emerging research continues to explore its potential in specific disease states and to refine imaging methodologies nih.govsnmjournals.org.

One significant area of emerging research involves the application of [18F]Mefway in the study of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Autoradiographic studies using [18F]Mefway in postmortem human brains from individuals with AD, PD, and cognitively normal (CN) subjects have been conducted to evaluate changes in 5-HT1A receptor binding in regions like the anterior cingulate mdpi.com. These studies have indicated elevated [18F]Mefway binding to 5-HT1A receptors in the anterior cingulate of both AD and PD brains compared to CN brains mdpi.com. This suggests a potential differential effect on the serotonin system in these conditions compared to the dopamine (B1211576) system, where [18F]fallypride binding to D2/D3 receptors was not found to be altered in the same brain region mdpi.com. This highlights an unexplored translational potential for [18F]Mefway PET imaging to serve as a tool for understanding the distinct neurochemical changes in AD and PD beyond the dopaminergic system mdpi.com.

Another area of ongoing investigation is the optimization of quantitative methods for [18F]Mefway PET imaging. While initial human studies demonstrated favorable specific binding levels and kinetic properties, comparisons with other 5-HT1A radioligands like [18F]FCWAY are being explored nih.govresearchgate.net. Although [18F]Mefway has shown lower distribution volume ratio (DVR) values and a greater overestimation bias of AUC ratio values compared to [18F]FCWAY, a key advantage of [18F]Mefway is its resistance to in vivo defluorination, which eliminates the need for a defluorination inhibitor researchgate.net. This inherent stability represents a practical advantage for clinical applications and off-site cyclotron use researchgate.netresearchgate.net. Further research is needed to directly compare these radioligands in human subjects using standardized scanning and data processing techniques to fully understand their in vivo differences nih.govsnmjournals.org.

The potential for [18F]Mefway to quantify 5-HT1A receptor distribution in small brain regions, such as the dorsal raphe (DR), is also being investigated nih.govsnmjournals.org. While quantification in small regions can be affected by the resolution of PET scanners, studies in nonhuman primates and humans have shown clear uptake in the raphe, suggesting its utility for studying these areas in CNS disorders nih.govsnmjournals.org.

Preclinical studies continue to provide valuable data on [18F]Mefway's characteristics, informing its translational potential. For instance, studies in mice have evaluated the biodistribution and dosimetry of [18F]Mefway, providing initial estimates of absorbed doses in human organs nih.govresearchgate.net. These studies indicate primary elimination via the urinary system, with the urinary bladder being identified as a critical organ nih.gov. While these preclinical data are useful, human dosimetry studies are planned to verify and validate these estimates nih.gov.

Emerging research is also exploring the ability to measure specific binding parameters like dissociation constant (KD) and receptor density (Bmax) using [18F]Mefway, rather than solely relying on binding potential (BPND) wikipedia.org. Multiple injection PET experiments with [18F]Mefway could potentially be used for the in-vivo measurement of 5-HT1A receptor density, opening new avenues for quantitative assessment of receptor availability wikipedia.org.

The consistent binding pattern of [18F]Mefway in 5-HT1A receptor-rich regions across different species, including cortical areas, hippocampus, and raphe, supports its broad applicability in translational research for various CNS disorders nih.gov. The correlation between [18F]Mefway distribution in human brain regions and the known postmortem distribution of 5-HT1A receptors further reinforces its utility as an imaging agent nih.gov.

Emerging Research Findings: [18F]Mefway Binding

| Brain Region (Human) | Approximate BPND Range nih.gov | Ratio to Cerebellum (Human) snmjournals.org |

| Mesial Temporal Lobe | 2.4 | 7 (MTC/CB) |

| Insular Cortex | 1.6 | 5 (IN/CB) |

| Anterior Cingulate Gyrus | 1.2 | 3.8 (CG/CB) |

| Raphe Nuclei | 0.8 | 3.5 (DR/CB) |

| Other Cortical Regions | 0.7–1.0 | - |

Note: BPND values and ratios can vary depending on the specific subregion and methodology used.

Comparison of [18F]Mefway and [18F]FCWAY Characteristics

| Characteristic | [18F]Mefway | [18F]FCWAY (with disulfiram) researchgate.net |

| In vivo Defluorination | Low/Not detected nih.govresearchgate.netsnmjournals.org | Requires inhibitor researchgate.net |

| Regional DVR Values | Lower (17-40% lower than [18F]FCWAY) researchgate.net | Higher |

| AUC Ratio Overestimation | Higher (up to 21%) researchgate.net | Lower (< 10%) |

| Skull Uptake | Low (25% of [18F]FCWAY) researchgate.net | Higher |

These ongoing investigations into [18F]Mefway's behavior in specific disease contexts, refinement of quantification techniques, and detailed pharmacokinetic analyses underscore its potential as a valuable tool for advancing our understanding of the serotonergic system and its role in various neurological and psychiatric conditions. The unexplored translational potentials lie in leveraging its favorable properties for widespread clinical use and in-depth quantitative studies of 5-HT1A receptor function in health and disease.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the radiochemical synthesis of Mefway F-18?

- Methodology : The synthesis involves nucleophilic substitution of nitro precursors using a cyclotron-produced F-18 fluoride ion. Key parameters include reaction temperature (85–110°C), precursor concentration (5–10 mg/mL), and purification via reverse-phase HPLC with ethanol/water gradients. Radiochemical purity (>95%) and molar activity (74–111 GBq/μmol) must be validated using radio-TLC and LC-MS .

- Experimental Design : Follow guidelines for radiochemical synthesis in , including batch yield reporting (185–370 MBq) and compliance with institutional safety protocols for isotope handling .

Q. How can researchers validate the specificity of this compound for serotonin 1A (5-HT1A) receptors in vitro?

- Methodology : Use competitive binding assays with 5-HT1A-rich tissues (e.g., primate hippocampus). Incubate this compound with increasing concentrations of WAY-100635 (a selective antagonist) to calculate binding potential (BPND). Validate via autoradiography and saturation binding curves .

- Data Interpretation : A >80% displacement by WAY-100635 confirms specificity. Compare results with [C-11]WAY100635 to assess cross-reactivity .

Q. What protocols ensure stability of this compound under physiological conditions?

- Methodology : Incubate the tracer in human serum (37°C for 60–90 mins) and analyze metabolite formation using HPLC. Stability is confirmed if parent compound retention exceeds 80% .

- Quality Control : Report degradation products and adjust synthesis protocols to minimize lipophilic metabolites that may interfere with PET quantification .

Advanced Research Questions

Q. How do the in vivo kinetics of this compound compare to [C-11]WAY100635 and [F-18]MPPF in primate models?

- Methodology : Conduct dual-radiotracer PET scans in nonhuman primates (e.g., Macaca mulatta). Acquire arterial blood samples for metabolite correction and calculate clearance rates (e.g., this compound: 0.0031/min vs. MPPF: 0.0069/min) .

- Data Analysis : Use Logan plots to estimate non-displaceable distribution volume (VND). This compound shows 2–3x faster kinetics and higher VND than MPPF, enabling improved dynamic range in receptor quantification .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo PET signal retention?

- Methodology : Perform compartmental modeling to account for blood-brain barrier permeability and non-specific binding. For this compound, correct for residual plasma radioactivity (19% at 30 mins post-injection) using metabolite-corrected input functions .

- Case Study : Discrepancies in hippocampal uptake between in vitro/autoradiography and PET data may arise from partial volume effects; apply MRI-based region-of-interest (ROI) corrections .

Q. How can researchers optimize kinetic modeling for this compound in longitudinal studies?

- Methodology : Use a two-tissue compartment model with k4 (dissociation rate) fixed to values derived from blocking studies. Validate with test-retest variability analysis (<15% in binding potential) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for intersubject comparisons. Correct for multiple comparisons using false discovery rate (FDR) .

Q. What cross-validation methods ensure accuracy of this compound PET data against ex vivo autoradiography?

- Methodology : Co-register PET images with post-mortem autoradiography in the same subject. Use Bland-Altman plots to assess agreement in ROI-based quantification (e.g., anterior cingulate cortex) .

- Limitations : Address resolution mismatches (PET: 2–3 mm vs. autoradiography: 50 μm) by spatial smoothing and histology-guided ROI delineation .

Data Reporting Standards

- Numerical Precision : Report molar activity to one decimal place (e.g., 92.3 GBq/μmol) and clearance rates in scientific notation (e.g., 3.1×10<sup>−3</sup>/min) .

- Statistical Significance : Define thresholds for significance (e.g., p < 0.05 with 95% confidence intervals) and avoid non-quantitative terms like "trend" without supporting p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.